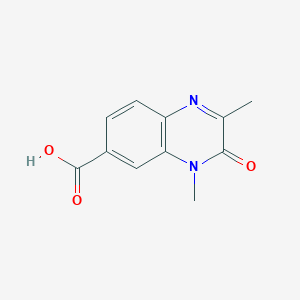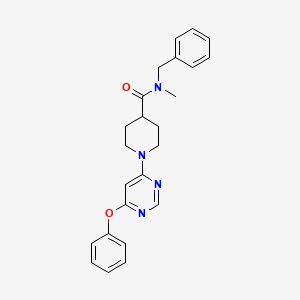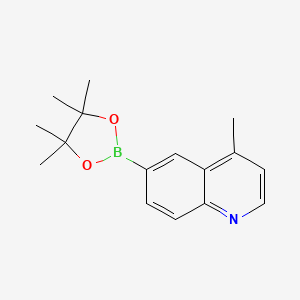
2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxalines are versatile organic compounds that have diverse pharmacological and biological properties . They are synthesized via many different methods and have been used in various applications due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, is characterized by a benzene ring fused with a pyridine moiety . This structure is highly polar, which allows these compounds to interact easily with other polar compounds .Physical And Chemical Properties Analysis
Carboxylic acids, such as 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, are known for their high solubility in polar solvents like water or alcohols . Their chemical structure contains a carbonyl function (-C=O) and a hydroxyl group (OH), which interact easily with polar compounds .Scientific Research Applications
Synthesis and Biological Properties
A novel series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids, designed for alpha-amino-3-hydroxy-5-methylisoxazole propionate receptor (AMPA-R) antagonistic activity, exhibited significant neuroprotective efficacy in vivo, highlighting the potential of quinoxaline derivatives in developing treatments for neurological conditions. Compound 29p, a derivative with a 4-carboxy group on the terminal phenyl moiety, stood out for its high potency, selectivity for AMPA-R, and good aqueous solubility (Takano et al., 2005).
Antimicrobial, Antifungal, and Antiviral Potential
Peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid demonstrated antimicrobial, antifungal, and anthelmintic activities, with potential targeting against human papillomavirus (HPV-16) E6 oncoprotein, indicating a versatile application in combating infectious diseases (Chaudhary et al., 2016).
Environmental Applications
Research on 2,6-dimethyl-aniline degradation by hydroxyl radicals (OH) using Fenton's reactions presented a pathway for environmental remediation, suggesting the potential application of quinoxaline derivatives in the degradation of pollutants. The study identified aromatic by-products and carboxylic acids generated during the degradation process, contributing to understanding the mechanisms of environmental detoxification (Boonrattanakij et al., 2009).
Anticancer Research
Novel quinoxaline carboxylic acid derivatives were synthesized for antimicrobial investigation, with some compounds showing potential for anticancer activity. This highlights the importance of quinoxaline derivatives in the search for new therapeutic agents against cancer (El-Gaby et al., 2002).
Dye-Sensitized Solar Cells (DSCs)
Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids were prepared for use in copper-based dye-sensitized solar cells, demonstrating the potential of quinoxaline derivatives in renewable energy technologies. The study provided insights into synthetic approaches and the importance of hydrogen bonding and pi-stacking interactions in the solid-state packing of these structures (Constable et al., 2009).
Future Directions
Quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, have significant potential for future research and development due to their diverse pharmacological activities . They can be used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .
properties
IUPAC Name |
2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-5-7(11(15)16)3-4-8(9)12-6/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBRDTWCQUEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)


![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)




![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)


![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)